molecular formula C7H11NO5S B6603222 3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid CAS No. 26924-28-7

3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid

Cat. No.: B6603222
CAS No.: 26924-28-7
M. Wt: 221.23 g/mol
InChI Key: VHBNOXBGFQQNSF-UHFFFAOYSA-N
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Description

3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid is a chemical compound with the molecular formula C7H11NO5S and a molecular weight of 221.23 g/mol . This compound is characterized by the presence of a carboxymethyl group, a sulfanyl group, and an acetamido group attached to a propanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid typically involves the reaction of a suitable precursor with reagents that introduce the carboxymethyl, sulfanyl, and acetamido groups. One common method involves the reaction of 2-acetamidopropanoic acid with a thiol-containing reagent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid exerts its effects involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. The acetamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity .

Properties

IUPAC Name

2-acetamido-3-(carboxymethylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5S/c1-4(9)8-5(7(12)13)2-14-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBNOXBGFQQNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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